molecular formula C12H16O2S B14048918 1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one

1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14048918
M. Wt: 224.32 g/mol
InChI Key: MSPYIALNYUIMAT-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of an ethoxy group, a methylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-ethoxy-2-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. Common reagents used in the synthesis include ethyl acetate, sodium hydroxide, and sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular interactions, and effects on cellular processes are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both ethoxy and methylthio groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(4-ethoxy-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H16O2S/c1-4-14-11-6-5-10(7-9(2)13)12(8-11)15-3/h5-6,8H,4,7H2,1-3H3

InChI Key

MSPYIALNYUIMAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(=O)C)SC

Origin of Product

United States

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